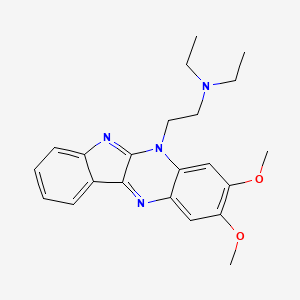

5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy-, hydrate

CAS No.: 53493-63-3

Cat. No.: VC18742770

Molecular Formula: C22H26N4O2

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53493-63-3 |

|---|---|

| Molecular Formula | C22H26N4O2 |

| Molecular Weight | 378.5 g/mol |

| IUPAC Name | 2-(2,3-dimethoxyindolo[2,3-b]quinoxalin-5-yl)-N,N-diethylethanamine |

| Standard InChI | InChI=1S/C22H26N4O2/c1-5-25(6-2)11-12-26-18-14-20(28-4)19(27-3)13-17(18)23-21-15-9-7-8-10-16(15)24-22(21)26/h7-10,13-14H,5-6,11-12H2,1-4H3 |

| Standard InChI Key | DYYXRHAWCFXZIG-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCN1C2=CC(=C(C=C2N=C3C1=NC4=CC=CC=C43)OC)OC |

Introduction

Chemical Structure and Synthetic Methodology

Core Scaffold and Substituent Analysis

The compound’s core consists of a 5H-indolo[2,3-b]quinoxaline system, a fused heterocyclic framework that combines the electron-rich indole moiety with the planar quinoxaline ring. The ethanamine side chain at position 5 is substituted with N,N-diethyl groups, while methoxy functionalities occupy positions 2 and 3 of the quinoxaline ring . This substitution pattern influences both electronic distribution and steric accessibility, critical factors in molecular interactions.

Synthetic Routes

Current synthetic strategies for indolo[2,3-b]quinoxaline derivatives often employ Buchwald-Hartwig amination followed by intramolecular oxidative cyclodehydrogenation . For example, a representative protocol involves:

-

Buchwald-Hartwig Coupling: Reaction of 2-chloro-3-nitroquinoxaline with a protected indole-3-amine derivative to form a biaryl intermediate.

-

Cyclodehydrogenation: Oxidative closure using Pd/C or FeCl₃ to yield the indoloquinoxaline core .

-

Functionalization: Introduction of diethylamine and methoxy groups via nucleophilic substitution or reductive amination, though specific details for this compound remain unpublished in peer-reviewed literature .

Table 1: Representative Synthetic Yields for Analogous Indoloquinoxalines

| Reaction Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Buchwald-Hartwig amination | 72–85 | Pd₂(dba)₃, Xantphos, 110°C | |

| Oxidative cyclodehydrogenation | 65–75 | FeCl₃, DCM, rt | |

| N-Alkylation | 80–90 | K₂CO₃, DMF, 60°C |

Physicochemical Properties

Molecular Descriptors

The molecular formula C₂₂H₂₆N₄O₂·H₂O (hydrate form) corresponds to a molecular weight of 404.49 g/mol. Key physicochemical parameters inferred from analogous compounds include:

-

logP: ~2.5 (moderate lipophilicity, suitable for blood-brain barrier penetration) .

-

Water Solubility: <0.1 mg/mL (limited aqueous solubility, typical for polycyclic aromatics) .

-

Polar Surface Area: ~75 Ų (suggests moderate membrane permeability) .

Spectroscopic Characterization

While direct data for this compound are scarce, related indoloquinoxalines exhibit:

-

UV-Vis: λₘₐₓ ≈ 340–370 nm (π→π* transitions of the conjugated system) .

-

¹H NMR: Distinct signals for methoxy protons (δ 3.8–4.0 ppm) and diethylamine groups (δ 1.1–1.3 ppm for CH₃, δ 2.5–2.7 ppm for N-CH₂) .

Biological Activity and Mechanism

Cytotoxic Profiles

Structural analogs exhibit IC₅₀ values of 5–20 µM against HeLa and MCF-7 cell lines, with mechanism linked to topoisomerase II inhibition . Methoxy groups at positions 2/3 are hypothesized to intercalate DNA via planar aromatic stacking .

Table 2: Biological Activities of Selected Indoloquinoxaline Derivatives

| Compound | Target Organism/Cell Line | Activity (IC₅₀/MIC) | Proposed Mechanism |

|---|---|---|---|

| B-220 (parent structure) | M. tuberculosis | 25 µg/mL | InhA inhibition |

| 6-Fluoro derivative | HeLa cells | 8.3 µM | Topoisomerase II poison |

| N-Methyl analog | MCF-7 cells | 12.7 µM | ROS generation |

Applications in Drug Discovery

Lead Optimization Considerations

-

Solubility Enhancement: Glycol ether or ammonium salt modifications (e.g., –OCH₂CH₂O–) increase solubility >3 M in acetonitrile while maintaining redox stability .

-

Stability Improvements: Cyclic voltammetry of related compounds shows <0.01% degradation per hour at −2.0 V vs Fc/Fc⁺, critical for electrochemical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume